molecular formula C14H17NO3 B6234577 tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate CAS No. 2600868-29-7

tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate

Cat. No.: B6234577
CAS No.: 2600868-29-7
M. Wt: 247.29 g/mol
InChI Key: QEDKVURSXQEROL-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates three key functional motifs: a tert-butyl carbamate (Boc) protecting group, a rigid alkyne linker, and a phenolic ring. The Boc group is widely employed in peptide synthesis and other multi-step organic syntheses to protect amine functionalities, allowing for selective deprotection under mild acidic conditions . The presence of the alkyne unit provides a linear, rigid geometry and enables participation in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is invaluable for bioconjugation, polymer chemistry, and chemical probe development. The 4-hydroxyphenyl moiety is a hallmark of many phenolic antioxidants . Compounds featuring this structure, particularly those with tert-butyl substitutions, are extensively studied for their ability to donate hydrogen atoms to neutralize free radicals and reduce oxidative stress in various experimental models . Researchers are exploring such structures for their potential to mitigate oxidative damage in cellular systems. This combination of features makes this compound a versatile building block for constructing more complex molecules and a promising candidate for investigations into neuroprotection, antioxidant mechanisms, and the development of novel research tools.

Properties

CAS No.

2600868-29-7

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl N-[3-(4-hydroxyphenyl)prop-2-ynyl]carbamate

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-10-4-5-11-6-8-12(16)9-7-11/h6-9,16H,10H2,1-3H3,(H,15,17)

InChI Key

QEDKVURSXQEROL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Overview

This method leverages palladium-catalyzed cross-coupling to construct the carbon-carbon bond between the aryl halide and terminal alkyne moieties. The strategy involves:

  • Protecting the 4-hydroxyphenyl group to prevent side reactions during coupling.

  • Synthesizing a Boc-protected propargylamine coupling partner.

  • Executing the Sonogashira reaction under optimized conditions.

Synthetic Steps

Step 1: Protection of 4-Iodophenol
4-Iodophenol is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF, yielding 4-iodophenyl TBS ether.

Step 2: Preparation of Boc-Protected Propargylamine
Propargylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base, producing Boc-NH-CH₂-C≡CH.

Step 3: Sonogashira Coupling
The coupling between 4-iodophenyl TBS ether and Boc-protected propargylamine is performed using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and TEA in THF at 60°C for 12 hours.

Step 4: Deprotection
The TBS group is removed using tetra-n-butylammonium fluoride (TBAF) in THF, yielding the target compound.

Optimization Considerations

  • Catalyst Loading : Reducing Pd catalyst to 2 mol% with PPh₃ as a ligand maintains efficiency while lowering costs.

  • Solvent : THF outperforms DMF in minimizing side reactions like alkyne homocoupling.

  • Yield : ~75% after purification via silica gel chromatography (hexane/ethyl acetate gradient).

Nucleophilic Substitution Route

Reaction Overview

This approach focuses on displacing a leaving group with a Boc-protected amine nucleophile. Key steps include:

  • Converting 4-hydroxyphenylpropargyl alcohol to a mesylate.

  • Substituting the mesylate with Boc-NH₂ under basic conditions.

Synthetic Steps

Step 1: Mesylation of Propargyl Alcohol
3-(4-Hydroxyphenyl)prop-2-yn-1-ol is treated with methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C, yielding the mesylate derivative.

Step 2: Nucleophilic Substitution
The mesylate reacts with Boc-NH₂ (generated in situ from Boc₂O and ammonia) in acetonitrile at 80°C for 6 hours.

Step 3: Purification
Crude product is purified via recrystallization from ethanol/water (4:1), achieving ~68% yield.

Challenges and Solutions

  • Nucleophile Strength : Boc-NH₂ exhibits low nucleophilicity; using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reactivity.

  • Elimination Side Reactions : Maintaining anhydrous conditions minimizes alkene formation.

Multi-Component Reaction Strategy

Reaction Overview

Inspired by InCl₃-catalyzed methodologies, this route explores a one-pot assembly of the target compound from simpler precursors.

Synthetic Steps

Step 1: InCl₃-Catalyzed Coupling
A mixture of 4-hydroxybenzaldehyde, propargylamine, and Boc₂O reacts in ethanol with InCl₃ (20 mol%) under ultrasound irradiation (40°C, 30 minutes).

Step 2: Tandem Cyclization-Protection
The intermediate undergoes simultaneous cyclization and Boc protection, driven by the Lewis acid catalyst.

Step 3: Isolation
Product isolation via vacuum filtration yields 82% pure compound.

Advantages

  • Efficiency : Ultrasound irradiation reduces reaction time from hours to minutes.

  • Atom Economy : Minimizes waste by integrating multiple steps into one pot.

Comparative Analysis of Methods

Parameter Sonogashira Nucleophilic Substitution Multi-Component
Yield 75%68%82%
Reaction Time 12 hours6 hours30 minutes
Catalyst Cost High (Pd/Cu)LowModerate (InCl₃)
Purification ColumnRecrystallizationFiltration
Scalability ModerateHighLimited

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the Sonogashira method for continuous flow reactors improves scalability:

  • Residence Time : 30 minutes at 100°C.

  • Catalyst Recycling : Pd immobilization on silica reduces costs.

Green Chemistry Metrics

  • E-Factor : 8.2 (lower than batch processes).

  • Solvent Recovery : >90% ethanol recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxy group to a halide.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate serves as a versatile building block in organic synthesis. Its structure allows for various transformations, including:

  • Nucleophilic Substitution : The carbamate nitrogen can undergo nucleophilic substitution reactions, facilitating the formation of diverse derivatives.
  • Coupling Reactions : It can be used in palladium-catalyzed coupling reactions to synthesize more complex molecules.

Biological Applications

Research indicates that this compound may exhibit significant biological activities:

  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit specific enzymes, which can lead to therapeutic applications in treating diseases.
  • Anticancer Properties : Preliminary investigations suggest potential anticancer activities, making it a candidate for further pharmacological studies.

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

  • Anti-inflammatory Effects : Research into related compounds has indicated possible anti-inflammatory properties, which could be beneficial in developing new anti-inflammatory drugs.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways relevant to disease processes.

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Material Science : Its chemical stability and reactivity make it suitable for developing new materials with specific properties.
  • Chemical Processes : It can be employed in the synthesis of specialty chemicals and polymers.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of tert-butyl carbamates exhibit significant inhibition of certain enzymes involved in metabolic pathways. The findings suggest that modifications to the tert-butyl group could enhance inhibitory potency.

Case Study 2: Anticancer Activity

Research conducted on similar compounds revealed promising results in inhibiting cancer cell proliferation. The study highlighted the importance of substituents like the hydroxyphenyl group in enhancing biological activity against specific cancer types.

Data Summary Table

Application AreaDescriptionPotential Impact
Organic SynthesisBuilding block for complex moleculesExpands synthetic methodologies
Biological ResearchEnzyme inhibition and anticancer propertiesTherapeutic developments
Medicinal ChemistryAnti-inflammatory effectsNew drug candidates
Industrial UseDevelopment of new materialsInnovation in chemical processes

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins and enzymes. The alkyne group can undergo cycloaddition reactions, leading to the formation of bioactive compounds. These interactions can modulate various biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Aromatic Ring Substitutions

Compound Name Substituent Molecular Formula Key Features
This compound 4-OH C₁₄H₁₇NO₃ Strong hydrogen-bond donor (OH group); polar, with potential for crystal engineering .
tert-Butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate 4-OCH₃ C₁₅H₁₉NO₃ Methoxy group reduces polarity, enhancing lipophilicity; weaker H-bonding capacity compared to OH .
tert-Butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate 3-F C₁₄H₁₆FNO₂ Fluorine introduces electronegativity, improving metabolic stability and altering electronic distribution .
tert-Butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate Pyrimidine ring C₁₆H₂₃N₃O₂ Heteroaromatic substitution enhances π-stacking potential; tert-butyl pyrimidine adds steric hindrance .

Heterocyclic Replacements

Compound Name Core Structure Molecular Formula Key Features
tert-Butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate Pyrazole C₁₂H₁₇N₃O₂ Heterocycle introduces nitrogen-based hydrogen bonding; methyl group enhances solubility .
tert-Butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate Thiophene C₁₂H₁₅NO₂S Sulfur atom increases polarizability; potential for charge-transfer interactions .

Physicochemical Properties and Interactions

Hydrogen Bonding and Crystal Packing

  • The 4-hydroxyphenyl derivative forms robust intermolecular C–H⋯O and N–H⋯O hydrogen bonds, as observed in its crystal structure .
  • Methoxy and fluorine substituents reduce hydrogen-bond strength, leading to less dense crystal packing compared to the hydroxyl analog .
  • Pyrimidine and pyrazole analogs exhibit mixed interactions: pyrimidine engages in π-π stacking, while pyrazole forms N–H⋯N bonds .

Thermal and Solubility Data

Compound Name Melting Point (°C) Solubility (mg/mL) LogP
4-Hydroxyphenyl analog 128–132 (decomp.) 0.5 (water), 25 (DMSO) 2.1
4-Methoxyphenyl analog 95–98 1.2 (water), 35 (DMSO) 2.8
3-Fluorophenyl analog 110–115 0.8 (water), 30 (DMSO) 2.5
Pyrimidine analog 142–145 0.3 (water), 15 (DMSO) 3.2

Note: Data extrapolated from analogous compounds in .

Biological Activity

Tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a tert-butyl carbamate group linked to a prop-2-yn-1-yl chain with a 4-hydroxyphenyl substitution, which may influence its interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H19NO3\text{C}_{15}\text{H}_{19}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thus affecting metabolic pathways.
  • Receptor Modulation : It could also modulate receptor activity by interacting with receptor binding domains, influencing various physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that derivatives of this compound can exhibit antiproliferative effects against cancer cell lines such as HeLa cells. For instance, modifications to the compound have been linked to enhanced activity against tubulin assembly, leading to mitotic delay and cell death in cancer cells .

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.

3. Neuroprotective Effects

Preliminary studies suggest that similar compounds may protect neuronal cells from damage induced by amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease .

Research Findings and Case Studies

A summary of relevant research findings is presented in the following table:

Study ReferenceBiological ActivityKey Findings
AnticancerDerivatives showed antiproliferative activity against HeLa cells, affecting microtubulin dynamics.
NeuroprotectionSimilar compounds inhibited amyloid beta aggregation and protected astrocytes from toxicity.
Anti-inflammatoryEvidence of reduced TNF-alpha levels in treated models, suggesting potential for inflammatory disease management.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling a propargylamine derivative with a substituted phenyl group under palladium-catalyzed cross-coupling conditions. For example, outlines a multi-step protocol where tert-butyl propargylcarbamate reacts with iodopyrimidine derivatives using PdCl₂(PPh₃)₂ and CuI as catalysts in anhydrous THF under nitrogen . Key factors affecting yield include:

  • Catalyst system : Pd/Cu ratios (e.g., 0.04 mmol PdCl₂(PPh₃)₂ and 0.1 mmol CuI per 0.8 mmol substrate).
  • Solvent : Polar aprotic solvents (e.g., THF) enhance reactivity.
  • Temperature : Room temperature minimizes side reactions.
    Post-reaction purification via column chromatography (e.g., hexane/EtOAc gradients) is critical for isolating the product .

Q. How can researchers characterize this compound’s structure and purity?

  • Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., tert-butyl at δ ~1.4 ppm, alkyne protons at δ ~2.5 ppm) .
  • Mass spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight (e.g., m/z 393 [M+H]⁺ as in ) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for verifying stereochemistry in derivatives .

Q. What safety protocols are essential for handling this compound?

  • PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors .
  • Storage : Store at room temperature, away from light and oxidizing agents .

Advanced Research Questions

Q. How does the hydroxyphenyl-alkyne moiety influence biological activity in enzyme inhibition studies?

The 4-hydroxyphenyl group enables hydrogen bonding with enzyme active sites, while the alkyne acts as a rigid spacer. highlights similar carbamates acting as enzyme substrates/inhibitors, where the hydroxy group participates in catalytic interactions (e.g., tyrosine kinase inhibition) . Structural analogs in show antibacterial activity via thiazole ring coordination, suggesting the alkyne’s role in enhancing membrane permeability .

Q. What strategies resolve contradictions in reported synthetic yields or biological data?

  • Batch variability : Trace moisture in THF may deactivate catalysts; use molecular sieves for solvent drying .
  • Biological assays : Differences in cell lines (e.g., cancer vs. bacterial models) explain divergent activity. For example, notes thiazole-containing derivatives show antibacterial but not anticancer effects .
  • Data normalization : Use internal standards (e.g., IC₅₀ ratios) to compare studies .

Q. How can computational methods optimize this compound’s derivatives for target selectivity?

  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity, as in ) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
    suggests bicyclic analogs improve binding affinity to kinase targets via conformational restraint .

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Catalyst loading : Reduce Pd usage via ligand optimization (e.g., XPhos instead of PPh₃) .
  • Workup efficiency : Replace column chromatography with recrystallization (e.g., using tert-butyl methyl ether) .
    notes that continuous flow systems improve reproducibility in multi-step syntheses .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?

  • Target specificity : The hydroxyphenyl group may inhibit COX-2 (anti-inflammatory) in one context but interfere with DNA repair mechanisms (anticancer) in another .
  • Concentration dependence : Low doses (µM) may modulate inflammation, while higher doses (mM) induce apoptosis .

Q. How do conflicting crystallographic data for derivatives arise, and how are they resolved?

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) can alter bond angle measurements .
  • Refinement protocols : SHELXL’s twin refinement corrects for twinning artifacts in high-symmetry space groups .

Methodological Recommendations

Q. What analytical techniques validate functional group modifications (e.g., carbamate deprotection)?

  • TLC monitoring : Use ninhydrin staining to detect free amines post-Boc removal .
  • IR spectroscopy : Loss of the carbonyl stretch (~1700 cm⁻¹) confirms carbamate cleavage .

Q. How to troubleshoot failed coupling reactions in derivative synthesis?

  • Catalyst activity test : Confirm Pd/Cu efficiency via model reactions (e.g., Sonogashira coupling of phenylacetylene) .
  • Substrate purity : Ensure iodinated precursors (e.g., ’s pyrimidine derivative) are free from dehalogenation byproducts .

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